Cas no 888723-91-9 ((2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol)

The compound (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol is a structurally complex iodinated benzodioxin derivative. Its stereochemically defined configuration and functional groups, including methoxy and hydroxyl moieties, make it a valuable intermediate in synthetic organic chemistry, particularly for the development of bioactive molecules. The presence of iodine enhances its utility in cross-coupling reactions and radiolabeling applications. The rigid benzodioxin core contributes to its stability, while the substitution pattern allows for selective further derivatization. This compound is suited for research in medicinal chemistry and materials science, where precise stereochemistry and functional group compatibility are critical.
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol structure
888723-91-9 structure
Product Name:(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol
CAS No:888723-91-9
MF:C13H21IO5
MW:384.207317113876
CID:1062226
PubChem ID:11581770
Update Time:2025-05-23

(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol Chemical and Physical Properties

Names and Identifiers

    • (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol
    • (2S,3S,4aR,7S,8aR)-6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol
    • 888723-91-9
    • DB-257621
    • Inchi: 1S/C13H21IO5/c1-11(15)7-9-8(6-10(11)14)18-12(2,16-4)13(3,17-5)19-9/h6,8-9,15H,7H2,1-5H3/t8-,9-,11+,12+,13+/m1/s1
    • InChI Key: HWKCEKOCWQHZNV-QVWLAYSOSA-N
    • SMILES: IC1=C[C@@H]2[C@@H](C[C@]1(C)O)O[C@@](C)([C@@](C)(OC)O2)OC

Computed Properties

  • Exact Mass: 384.04337g/mol
  • Monoisotopic Mass: 384.04337g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 57.2Ų

(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H941635-5mg
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol
888723-91-9
5mg
$ 201.00 2023-09-07
TRC
H941635-50mg
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol
888723-91-9
50mg
$ 1608.00 2023-09-07

Additional information on (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol

The Compound CAS No. 888723-91-9: A Comprehensive Overview

The compound with CAS No. 888723-91-9, commonly referred to as (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzodioxins and features a complex stereochemistry that contributes to its unique properties. Recent advancements in synthetic methodologies have enabled researchers to explore its synthesis and applications more thoroughly.

Benzodioxins are a class of compounds characterized by a benzene ring fused with a dioxane ring. The presence of multiple functional groups in this compound—such as the iodo group at position 7 and the methoxy groups at positions 2 and 3—adds complexity to its structure and enhances its reactivity. The stereochemistry of the molecule is particularly noteworthy; the specific configuration (2S,3S,4aR,6S,8aR) plays a critical role in determining its physical and chemical properties.

Recent studies have highlighted the importance of stereochemistry in drug design. For instance, researchers have demonstrated that the stereochemical arrangement of this compound can significantly influence its bioavailability and pharmacokinetics. This has led to increased interest in exploring its potential as a lead compound for drug development.

The synthesis of this compound involves a series of intricate reactions that require precise control over stereochemical outcomes. One notable approach involves the use of chiral auxiliaries to ensure the correct configuration during key steps such as oxidation or cyclization. These methods have been refined in recent years thanks to advancements in asymmetric catalysis and total synthesis techniques.

From an analytical standpoint,mass spectrometry has proven to be an invaluable tool for characterizing this compound. High-resolution mass spectrometry (HRMS) has enabled researchers to confirm the molecular formula and determine the exact mass of the compound with unprecedented accuracy. Additionally,nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating its stereochemical structure.

Despite its complexity,this compound exhibits remarkable stability under physiological conditions,a property that makes it highly suitable for biological studies. Preliminary experiments suggest that it may possess anti-inflammatory or antioxidant properties,a finding that aligns with broader trends in natural product research.

In terms of applications,the compound's unique structure offers opportunities for further modification and functionalization. Researchers are currently exploring ways to enhance its bioactivity by introducing additional functional groups or modifying existing ones.This approach could potentially lead to novel therapeutic agents with improved efficacy.

Moreover,the environmental impact of synthesizing such compounds has become a focal point for sustainable chemistry initiatives.As industries increasingly adopt green chemistry principles,new methods are being developed to minimize waste and reduce energy consumption during production processes.These efforts are expected to enhance the scalability and cost-effectiveness of manufacturing this compound on an industrial scale.

In conclusion,the compound CAS No. 888723-91-9 represents a fascinating intersection of organic chemistry,synthetic methodology,and pharmacology.Its intricate structure,potent bioactivity,and promising applications make it a subject of intense scientific interest.As research continues to uncover new insights into its properties,this compound is poised to play a pivotal role in advancing both academic research and industrial applications.

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